![molecular formula C21H25NOS B2975711 1-(4-Benzylpiperidin-1-yl)-2-benzylsulfanylethanone CAS No. 403833-82-9](/img/structure/B2975711.png)
1-(4-Benzylpiperidin-1-yl)-2-benzylsulfanylethanone
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Overview
Description
1-(4-Benzylpiperidin-1-yl)-2-benzylsulfanylethanone is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications. This compound is a member of the piperidine family and is known to possess various biological properties that make it a promising candidate for drug development.
Scientific Research Applications
Drug Design and Development
1-(4-Benzylpiperidin-1-yl)-2-benzylsulfanylethanone: is a piperidine derivative, which is a crucial building block in medicinal chemistry. Piperidine structures are found in more than twenty classes of pharmaceuticals . This compound’s unique structure could be exploited in the design of new drugs, particularly those targeting neurological disorders, due to its potential activity on central nervous system receptors.
Synthesis of Biologically Active Molecules
The compound can be used in the synthesis of biologically active molecules. Its benzylpiperidine moiety is known to act as a monoamine releasing agent, which is beneficial in the development of treatments for diseases like depression and Parkinson’s disease .
Neuropharmacology
In neuropharmacological research, this compound could serve as a lead structure for the development of monoamine oxidase inhibitors (MAOIs). MAOIs are used in the treatment of various psychiatric and neurological illnesses, including depression and anxiety .
Alzheimer’s Disease Research
The structure of this compound suggests potential utility in Alzheimer’s disease research. Piperidine derivatives are being explored for their multitargeted potential in modulating different targets involved in the neurodegenerative cascade of Alzheimer’s disease .
Antipsychotic Drug Research
Given its structural similarity to known antipsychotic drugs, this compound could be investigated for its efficacy in treating psychosis. It may also have potential in preventing brain damage due to its NMDA antagonist pharmacology .
Mechanism of Action
Target of Action
It is known that benzylpiperidine derivatives have shown potential in modulating different targets involved in the neurodegenerative cascade of alzheimer’s disease .
Mode of Action
Benzylpiperidine derivatives have been shown to prevent β-sheet aggregation and fibril formation, which are key processes in the development of alzheimer’s disease . These compounds may interfere with the rate of peptide nucleation, leading to short fibrillar aggregates .
Biochemical Pathways
Benzylpiperidine derivatives have been shown to inhibit acetylcholinesterase-mediated amyloid-beta fibrillogenesis via their interaction with the acetylcholinesterase peripheral anionic site .
Result of Action
Benzylpiperidine derivatives have been shown to exert neuroprotective action on SH-SY5Y cells towards amyloid-beta and hydrogen peroxide-mediated cell death and oxidative injury by inhibiting reactive oxygen species generation . Moreover, administration of these compounds significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-benzylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NOS/c23-21(17-24-16-20-9-5-2-6-10-20)22-13-11-19(12-14-22)15-18-7-3-1-4-8-18/h1-10,19H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWSMSBRJWEUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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